Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate
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Description
Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C24H25Cl2N3O3 and its molecular weight is 474.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of GNF-Pf-489 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) . This transporter plays a crucial role in the survival and proliferation of Plasmodium falciparum parasites .
Mode of Action
GNF-Pf-489 interacts with its target, pfmfr3, and induces nonsynonymous mutations in the gene encoding this transporter . This interaction results in decreased sensitivity of the parasites to GNF-Pf-489 and other compounds that have a mitochondrial mechanism of action .
Biochemical Pathways
The interaction of GNF-Pf-489 with pfmfr3 affects the mitochondrial transport pathways in the parasites . This disruption leads to decreased sensitivity to compounds that act on the mitochondria, thereby affecting the survival and proliferation of the parasites .
Result of Action
The action of GNF-Pf-489 results in decreased sensitivity of the parasites to the compound itself and other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-489 may play a role in modulating drug resistance in Plasmodium falciparum parasites .
Properties
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2N3O3/c1-3-32-24(30)20-15-22(19-9-4-16(25)14-21(19)26)27-23(20)29-12-10-28(11-13-29)17-5-7-18(31-2)8-6-17/h4-9,14-15,27H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQADZTAYNCILKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=C(C=C(C=C2)Cl)Cl)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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